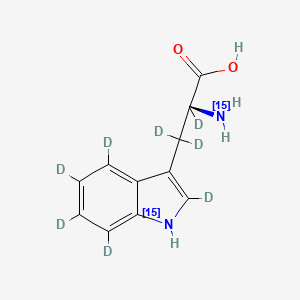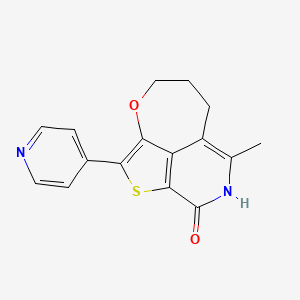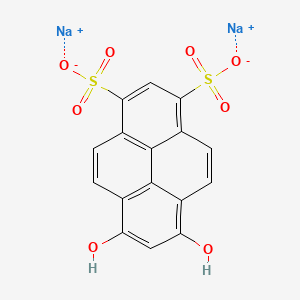
Benzyl phenyl ether derivative 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:
Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.
Functionalization: Introduction of functional groups to enhance binding affinity and specificity.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Enhances efficiency and scalability.
Quality Control: Rigorous testing to ensure purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigates the role of PD-1/PD-L1 in immune evasion.
Mecanismo De Acción
PD-1/PD-L1-IN-20 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, enhancing the immune response against cancer cells . The molecular targets include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody against PD-1.
Atezolizumab: Targets PD-L1.
Uniqueness
PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .
Propiedades
Fórmula molecular |
C30H26BrClN2O3 |
|---|---|
Peso molecular |
577.9 g/mol |
Nombre IUPAC |
3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2 |
Clave InChI |
WFKSDDBJJFYOET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


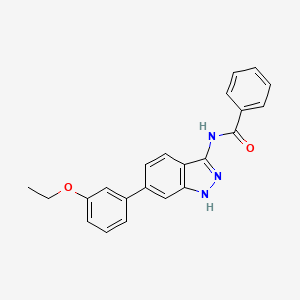



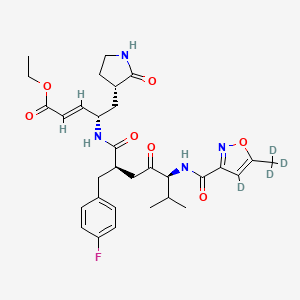
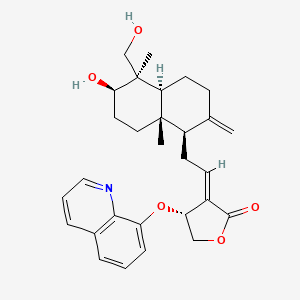
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
